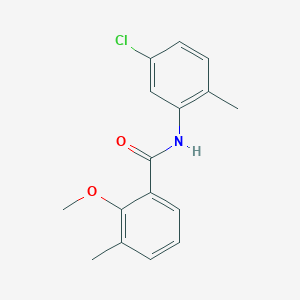![molecular formula C17H19N3O5 B236634 N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide, commonly known as MNPAF, is a synthetic compound that has shown potential in various scientific research applications. MNPAF is a furan derivative that has been synthesized through a multi-step process.
Wirkmechanismus
MNPAF acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, MNPAF increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action has been implicated in the therapeutic effects of MNPAF in various disorders, including Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
MNPAF has been found to have significant biochemical and physiological effects in various animal models. MNPAF has been shown to increase dopamine levels in the brain and to improve motor function in animal models of Parkinson's disease. MNPAF has also been shown to improve attention and cognitive function in animal models of ADHD. Additionally, MNPAF has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MNPAF has several advantages for lab experiments, including its potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling in the brain. However, MNPAF also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on MNPAF, including the development of novel drugs based on MNPAF for the treatment of various disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the optimization of the synthesis method for MNPAF to improve its potency and selectivity for DAT. Finally, future research could investigate the potential therapeutic effects of MNPAF in other disorders, including depression and anxiety.
Synthesemethoden
The synthesis of MNPAF involves a multi-step process that includes the reaction of 5-nitro-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-piperidinyl)aniline to form the corresponding amide. The amide is then subjected to methylation using dimethyl sulfate and potassium carbonate to form the final product, MNPAF.
Wissenschaftliche Forschungsanwendungen
MNPAF has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. MNPAF has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of DAT in the brain. MNPAF has also been used in medicinal chemistry research to develop novel drugs for the treatment of various disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
Produktname |
N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide |
|---|---|
Molekularformel |
C17H19N3O5 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
N-(5-methoxy-2-piperidin-1-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-12-5-6-14(19-9-3-2-4-10-19)13(11-12)18-17(21)15-7-8-16(25-15)20(22)23/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
InChI-Schlüssel |
KTTCQFJAAWFKOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)


![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)